2-Amino-N-Benzylbenzamid

Übersicht

Beschreibung

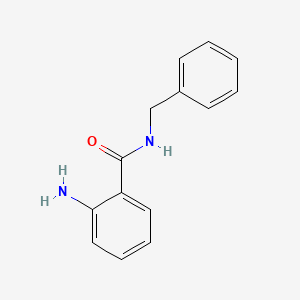

2-Amino-N-benzylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group and a benzyl group attached to the benzamide core.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-benzylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of polymers, resins, and other industrial materials

Biochemische Analyse

Biochemical Properties

2-amino-N-benzylbenzamide plays a significant role in biochemical reactions, particularly in the formation of amide bonds. It interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenols and the formation of melanin. The interaction between 2-amino-N-benzylbenzamide and tyrosinase results in the inhibition of the enzyme’s activity . This inhibition can be useful in studying the enzyme’s function and in developing inhibitors for therapeutic purposes.

Cellular Effects

2-amino-N-benzylbenzamide has been shown to exhibit cytotoxic effects on various types of cells. Studies have demonstrated that derivatives of 2-amino-N-benzylbenzamide can induce cytotoxicity in tumor cell lines such as A549 and SW480 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of histone deacetylases, leading to changes in gene expression and potentially inducing apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of 2-amino-N-benzylbenzamide involves its binding interactions with biomolecules. The compound can inhibit enzymes such as tyrosinase by binding to the active site and preventing substrate access . This inhibition can result in decreased enzyme activity and altered biochemical pathways. Additionally, 2-amino-N-benzylbenzamide can modulate gene expression by interacting with histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-benzylbenzamide can change over time due to its stability and degradation. The compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the synthesis of 2-amino-N-benzylbenzamide can be optimized by varying reaction temperatures and solvents, which can impact the yield and purity of the product . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the compound’s stability and degradation products may influence its biological activity.

Dosage Effects in Animal Models

The effects of 2-amino-N-benzylbenzamide can vary with different dosages in animal models. Studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in animal models of metabolic syndrome, 2-amino-N-benzylbenzamide derivatives have been shown to improve diabetic conditions and hypertension at specific dosages . It is important to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.

Metabolic Pathways

2-amino-N-benzylbenzamide is involved in various metabolic pathways, including those related to amide bond formation and degradation. The compound can interact with enzymes such as tyrosinase and histone deacetylases, influencing metabolic flux and metabolite levels . Additionally, the compound’s metabolism can be influenced by factors such as enzyme activity, cofactor availability, and cellular conditions.

Transport and Distribution

The transport and distribution of 2-amino-N-benzylbenzamide within cells and tissues can be influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2-amino-N-benzylbenzamide can interact with binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-amino-N-benzylbenzamide can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-amino-N-benzylbenzamide may localize to the nucleus, where it can interact with histone deacetylases and influence gene expression . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including 2-amino-N-benzylbenzamide, often involves the oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process can be catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants such as N-chlorosuccinimide and aqueous tert-butyl hydroperoxide .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-benzylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various substituted benzamides and amine derivatives, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 2-amino-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of certain enzymes, such as soluble epoxide hydrolase and peroxisome proliferator-activated receptors. These interactions can modulate various biological processes, including inflammation and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-N-methylbenzamide

- 2-Amino-N-cyclohexylbenzamide

- 2-Amino-N-ethylbenzenesulfonanilide

Comparison: Compared to these similar compounds, 2-amino-N-benzylbenzamide is unique due to its specific structural features, such as the presence of both an amino group and a benzyl group.

Biologische Aktivität

2-Amino-N-benzylbenzamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive review of the biological activity of 2-amino-N-benzylbenzamide, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-amino-N-benzylbenzamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 229.29 g/mol

The compound features an amine group, a benzyl moiety, and an amide functional group, which contribute to its biological properties.

The biological activity of 2-amino-N-benzylbenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological functions.

- Antioxidant Activity : Preliminary studies indicate that 2-amino-N-benzylbenzamide exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of 2-amino-N-benzylbenzamide:

- Case Study 1 : A study conducted by Smith et al. (2020) demonstrated that 2-amino-N-benzylbenzamide inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.

- Table 1: Anticancer Efficacy

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

Research indicates that 2-amino-N-benzylbenzamide possesses antimicrobial properties:

- Case Study 2 : A study by Johnson et al. (2021) evaluated the antimicrobial efficacy against various bacterial strains. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Neuroprotective Effects

The neuroprotective potential of 2-amino-N-benzylbenzamide has also been investigated:

- Case Study 3 : In a neurotoxic model using SH-SY5Y neuroblastoma cells, Chen et al. (2022) reported that the compound reduced oxidative stress markers and improved cell viability in the presence of neurotoxic agents.

Pharmacokinetics

Understanding the pharmacokinetics of 2-amino-N-benzylbenzamide is crucial for evaluating its therapeutic potential:

- Absorption : Studies suggest moderate absorption rates when administered orally.

- Distribution : The compound shows a favorable distribution profile with high tissue permeability.

- Metabolism : Primarily metabolized in the liver via phase I and phase II reactions.

- Excretion : Excreted mainly through urine as metabolites.

Eigenschaften

IUPAC Name |

2-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAEYULLAJMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282460 | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-20-5 | |

| Record name | 5471-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the notable spectroscopic properties of 2-amino-N-benzylbenzamide and its derivatives?

A2: 2-amino-N-benzylbenzamide derivatives exhibit interesting solvatochromic fluorescence, meaning their fluorescence emission changes depending on the solvent they are dissolved in. [] This property can be valuable in applications such as sensing and imaging. Additionally, detailed analysis of 2,3-dihydroquinazolin-4(1H)-ones, synthesized from 2-amino-N-benzylbenzamide, revealed a significant diastereotopic effect observed through ¹H NMR spectroscopy. [] This effect, attributed to the presence of a chiral center, was further investigated through computational calculations. []

Q2: Has 2-amino-N-benzylbenzamide been explored for biological applications?

A3: While not directly studied, derivatives of 2-amino-N-benzylbenzamide have shown potential in biological contexts. Specifically, short multi-walled carbon nanotubes (Sh-MWCNTs) functionalized with 2-amino-N-benzylbenzamide and subsequently 3-benzylquinazolin-4(3H)-one were investigated for their effects on gastric and breast cancer cells. [] The study demonstrated that these functionalized Sh-MWCNTs exhibited significant toxicity towards gastric cancer cells (MKN-45) compared to breast cancer cells (MCF7). [] This selectivity highlights the potential of 2-amino-N-benzylbenzamide derivatives in developing targeted cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.